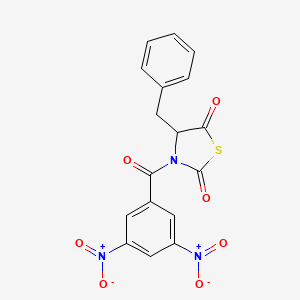
4-Benzyl-3-(3,5-dinitrobenzoyl)-1,3-thiazolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-3-(3,5-dinitrobenzoyl)-1,3-thiazolidine-2,5-dione is a complex organic compound that belongs to the thiazolidine family This compound is characterized by the presence of a thiazolidine ring, a benzyl group, and a dinitrobenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-(3,5-dinitrobenzoyl)-1,3-thiazolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring can be formed by the reaction of cysteine or a cysteine derivative with a carbonyl compound under acidic conditions.
Introduction of Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Addition of Dinitrobenzoyl Group: The final step involves the acylation of the thiazolidine ring with 3,5-dinitrobenzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyl-3-(3,5-dinitrobenzoyl)-1,3-thiazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or dinitrobenzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride with a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazolidine derivatives.
Aplicaciones Científicas De Investigación
4-Benzyl-3-(3,5-dinitrobenzoyl)-1,3-thiazolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-Benzyl-3-(3,5-dinitrobenzoyl)-1,3-thiazolidine-2,5-dione involves its interaction with specific molecular targets. The dinitrobenzoyl group is known to interact with nucleophilic sites in enzymes or receptors, leading to inhibition or activation of their functions. The thiazolidine ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-2,4-dione: A simpler thiazolidine derivative with similar structural features.
3,5-Dinitrobenzoyl Chloride: A precursor used in the synthesis of the compound.
Benzyl Thiazolidine: A related compound with a benzyl group attached to the thiazolidine ring.
Uniqueness
4-Benzyl-3-(3,5-dinitrobenzoyl)-1,3-thiazolidine-2,5-dione is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities. The presence of both the benzyl and dinitrobenzoyl groups makes it distinct from other thiazolidine derivatives.
Propiedades
Número CAS |
69689-43-6 |
|---|---|
Fórmula molecular |
C17H11N3O7S |
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
4-benzyl-3-(3,5-dinitrobenzoyl)-1,3-thiazolidine-2,5-dione |
InChI |
InChI=1S/C17H11N3O7S/c21-15(11-7-12(19(24)25)9-13(8-11)20(26)27)18-14(16(22)28-17(18)23)6-10-4-2-1-3-5-10/h1-5,7-9,14H,6H2 |
Clave InChI |
OHYSGEJUSBGOSL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2C(=O)SC(=O)N2C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


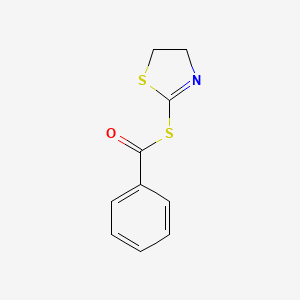
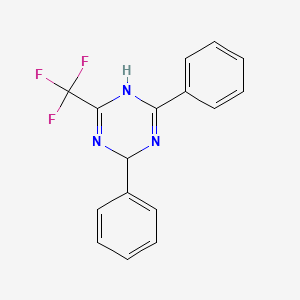

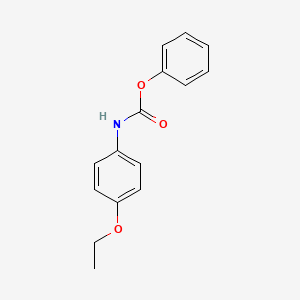
![2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(4-methoxyphenyl)-](/img/structure/B14477269.png)



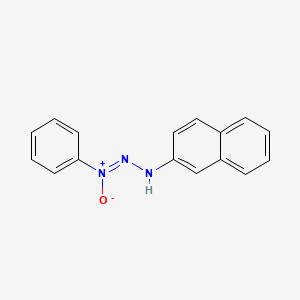
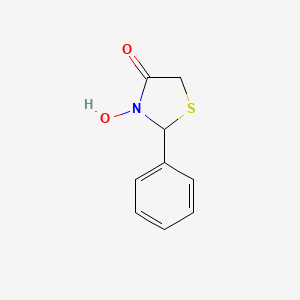
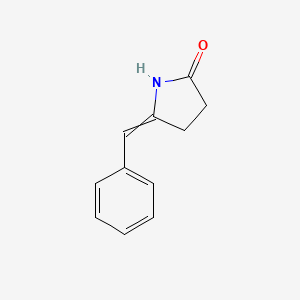
![8-(2-{2-[2-(2-Phenoxyethoxy)ethoxy]ethoxy}ethoxy)quinoline](/img/structure/B14477322.png)
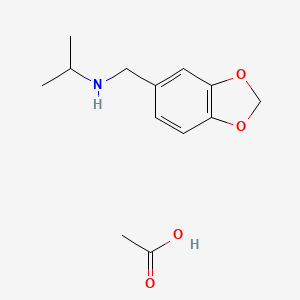
![Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14477329.png)
